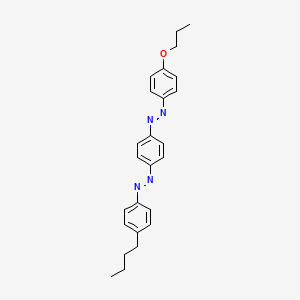

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-

CAS No.: 2136340-90-2

Cat. No.: VC17154531

Molecular Formula: C25H28N4O

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2136340-90-2 |

|---|---|

| Molecular Formula | C25H28N4O |

| Molecular Weight | 400.5 g/mol |

| IUPAC Name | (4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene |

| Standard InChI | InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3 |

| Standard InChI Key | ZUGKFNYCFBDWIO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC |

Introduction

Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond () and are widely studied due to their versatile applications in materials science, pharmaceuticals, and organic synthesis. The compound Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is a specific member of the diazene family with a complex molecular structure featuring multiple aromatic substituents. It is classified as an unsymmetrical diazene due to the distinct substituents attached to either side of the nitrogen-nitrogen bond.

Synthesis

The synthesis of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- can be achieved using traditional organic reactions or electrochemical methods.

-

Traditional Method:

-

Involves coupling reactions between hydrazine derivatives and appropriately substituted aromatic compounds.

-

Requires mild conditions to ensure selective formation of the double bond.

-

-

Electrochemical Synthesis:

-

Utilizes electrochemical oxidation of sulfamides or similar precursors.

-

Offers an eco-friendly alternative by minimizing harsh reagents.

-

Chemical Reactivity

Diazene compounds exhibit unique chemical reactivity due to their bond:

-

Photochemical Reactions: The bond undergoes reversible cis-trans isomerization under UV or visible light.

-

Redox Reactions: Diazene compounds can participate in reduction or oxidation processes, forming amines or other derivatives.

-

Coupling Reactions: The aromatic substituents allow for further functionalization via electrophilic substitution reactions .

Applications

The compound has potential applications in various fields:

-

Materials Science:

-

Used in the development of liquid crystals and dyes due to its optical properties.

-

Serves as a precursor for photoresponsive materials.

-

-

Pharmaceuticals:

-

Explored for its potential as a bioactive molecule in drug design.

-

Could serve as a scaffold for synthesizing antimicrobial or anticancer agents.

-

-

Organic Synthesis:

Research Findings

Recent studies have highlighted the following:

-

The compound's ability to form stable crystals with specific dihedral angles between aromatic rings, which impacts its optical properties .

-

Its potential as a visible-light-responsive molecule for use in photoswitchable systems .

-

Structural studies reveal that substituents on the aromatic rings influence stacking interactions and hydrogen bonding in crystal lattices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume